molecular formula C7H5N3O2 B13103356 3-(Pyridazin-4-yl)isoxazol-5-ol

3-(Pyridazin-4-yl)isoxazol-5-ol

Cat. No.: B13103356
M. Wt: 163.13 g/mol
InChI Key: RDGSMUBOGXKNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridazin-4-yl)isoxazol-5-ol is a heterocyclic compound that combines the structural features of pyridazine and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both nitrogen and oxygen atoms in the ring structures contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)isoxazol-5-ol typically involves the formation of the isoxazole ring followed by the introduction of the pyridazine moiety. One common method is the cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)isoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the ring structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(Pyridazin-4-yl)isoxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)isoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-4-yl)isoxazol-5-ol is unique due to the combination of pyridazine and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse biological activities compared to compounds with only one type of ring .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-pyridazin-4-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C7H5N3O2/c11-7-3-6(10-12-7)5-1-2-8-9-4-5/h1-4,10H

InChI Key

RDGSMUBOGXKNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=CC(=O)ON2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.